Methyl 2-hydroxypentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypentanoate can be synthesized through the esterification of 2-hydroxyvaleric acid with methanol in the presence of an acid catalyst . Another method involves the industrial synthesis using acrylonitrile byproduct hydrocyanic acid . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods: The industrial production of this compound often involves the use of acrylonitrile byproduct hydrocyanic acid, which is a cost-effective and efficient method . This process not only utilizes byproducts but also enhances the overall economic benefits of acrylonitrile production facilities.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Methyl 2-hydroxypentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxypentanoate involves its interaction with various molecular targets and pathways. It can act as a precursor in the synthesis of other compounds, influencing biochemical pathways and exerting effects such as hypoglycemia . The exact molecular targets and pathways depend on the specific application and the compounds synthesized from it.
Comparison with Similar Compounds
- Methyl 2-hydroxyvalerate
- 2-Hydroxyvaleric acid methyl ester
- 2-Hydroxyvaleric acid
Comparison: Methyl 2-hydroxypentanoate is unique due to its bifunctional nature, containing both hydroxyl and ester groups, which allows it to participate in a wide range of chemical reactions . Its versatility and wide range of applications make it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-hydroxypentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPJJIXHJSOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337601 | |
Record name | Methyl 2-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108740-82-5 | |
Record name | Methyl 2-hydroxypentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108740-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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